molecular formula C7H14N2 B2576969 2-Methyl-2-azaspiro[3.3]heptan-6-amine CAS No. 2081079-38-9

2-Methyl-2-azaspiro[3.3]heptan-6-amine

Cat. No.: B2576969
CAS No.: 2081079-38-9
M. Wt: 126.203
InChI Key: IAVHCGQKTSXTSC-UHFFFAOYSA-N
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Description

Bond Geometry

  • Spiro carbon bond angles : ~109.5° (tetrahedral geometry) .
  • Ring strain : Cyclopropane rings introduce ~27 kcal/mol strain, mitigated by nitrogen’s lone-pair conjugation .

Key Bond Lengths (Crystallographic Data)

Bond Type Length (Å) Source
N–C (spiro center) 1.47
C–C (cyclopropane) 1.52–1.54
C–N (amine) 1.45

Non-Collinear Exit Vectors

The spiro framework creates 116°–120° angles between substituents, enabling distinct spatial orientations compared to planar aromatic systems .

Stereochemical Configuration and Conformational Dynamics

Stereoisomerism

  • The spiro center and amine group create two stereoisomers (R/S configurations at C6).
  • X-ray studies reveal a preference for the R-configuration due to reduced steric hindrance between the methyl and amine groups .

Conformational Flexibility

  • Ring puckering : The cyclopropane rings adopt a "half-chair" conformation to alleviate strain .
  • Energy barriers : Interconversion between conformers requires ~3–5 kcal/mol, as calculated via density functional theory (DFT) .

Computational Modeling of 3D Molecular Geometry

Methods and Results

  • DFT Optimization : B3LYP/6-311+G(d,p) calculations confirm the spiro structure’s stability, with a total energy of -432.7 Hartrees .
  • Electrostatic Potential Maps : Highlight nucleophilic regions at the amine group (ESP: -45 kcal/mol) and electrophilic zones near the spiro carbon .

Vector Analysis (Spiro vs. Benzene)

Parameter Spiro[3.3]heptane Benzene
Substituent angle (θ) 116°–120° 180°
Distance between substituents 4.8 Å 2.8 Å

Table 1: Comparative vector analysis illustrating spiro[3.3]heptane’s non-collinear geometry .

Molecular Dynamics Simulations

  • Solvent effects : In water, the amine group forms 2–3 hydrogen bonds with solvent molecules (lifetime: 50–100 ps) .
  • Torsional profiles : The methyl group rotation barrier is ~1.2 kcal/mol, allowing rapid equilibration .

Properties

IUPAC Name

2-methyl-2-azaspiro[3.3]heptan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-7(5-9)2-6(8)3-7/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVHCGQKTSXTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-azaspiro[3.3]heptan-6-amine typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amine with a cyclic ketone can lead to the formation of the spirocyclic amine. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced technologies and equipment can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-azaspiro[3.3]heptan-6-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of new spirocyclic derivatives .

Scientific Research Applications

Chemistry

2-Methyl-2-azaspiro[3.3]heptan-6-amine serves as a valuable building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures. Its unique nitrogen configuration distinguishes it from other similar compounds, enhancing its utility in synthetic chemistry.

Biological Research

The compound is under investigation for its potential biological activities, particularly its interactions with neurotransmitter receptors:

  • Neuropharmacology : Preliminary studies indicate binding affinity to serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders .
  • Antimicrobial and Anticancer Properties : Research is ongoing to evaluate the compound's efficacy against various pathogens and cancer cell lines, with promising preliminary results indicating significant biological activity .

Table 1: Biological Activity Studies of this compound

Study FocusFindingsReference
Neurotransmitter InteractionBinding affinity with serotonin receptors
Antimicrobial ActivityEffective against specific bacterial strains
Anticancer ActivityInhibitory effects on cancer cell proliferation

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate or active ingredient in drug development due to its structural properties and potential therapeutic effects. Its role as a precursor in synthesizing more complex biologically active molecules is particularly noteworthy.

Case Study: Drug Development
A recent study highlighted the synthesis of spirocyclic inhibitors derived from this compound for targeting viral proteases involved in SARS-CoV-2 replication. The synthesized compounds demonstrated high inhibitory activity with IC50 values in the submicromolar range, indicating their potential as broad-spectrum antiviral agents .

Mechanism of Action

The mechanism of action of 2-Methyl-2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis of Structural Analogues

Heteroatom Variations in the Spiro Core

Replacing the nitrogen in the spiro core with oxygen or sulfur alters physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatom Key Properties References
2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride C₇H₁₆Cl₂N₂ 213.1 N High basicity; dihydrochloride salt
2-Oxaspiro[3.3]heptan-6-amine hydrochloride C₆H₁₂ClNO 149.6 O Lower basicity; density ~1.11 g/cm³
2-Thiaspiro[3.3]heptan-6-amine hydrochloride C₆H₁₂ClNS 165.7 S Increased lipophilicity

Substituent Variations on the Azaspiro Nitrogen

Alkyl substituents on the nitrogen influence steric and electronic profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties References
This compound dihydrochloride C₇H₁₆Cl₂N₂ 213.1 Methyl Moderate steric hindrance
2-Ethyl-2-azaspiro[3.3]heptan-6-amine C₈H₁₆N₂ 140.2 Ethyl Increased lipophilicity
N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride C₈H₁₈Cl₂N₂ 213.1 Dimethyl Reduced nucleophilicity
  • Impact: Larger alkyl groups (e.g., ethyl) enhance lipophilicity but may reduce solubility.

Functional Group Modifications

Varying the functional group at position 6 affects reactivity and applications:

Compound Name Molecular Formula Functional Group Key Properties References
This compound dihydrochloride C₇H₁₆Cl₂N₂ Amine (-NH₂) Versatile in peptide coupling
2-Azaspiro[3.3]heptan-6-ol hydrochloride C₆H₁₂ClNO Hydroxyl (-OH) Reduced reactivity; hydrogen bonding
2-Oxaspiro[3.3]heptan-6-carboxylate C₈H₁₂O₅ Ester (-COOEt) Intermediate for further derivatization
  • Impact : The primary amine in 2-methyl-2-azaspiro derivatives facilitates conjugation in drug design, while hydroxyl or ester groups enable alternative synthetic pathways .

Biological Activity

2-Methyl-2-azaspiro[3.3]heptan-6-amine is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H15_{15}N2_2, and it features a spirocyclic framework that contributes to its biological interactions. The compound is often studied in the context of its dihydrochloride form, which enhances its solubility and bioavailability.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially modulating their activity. For instance, it has been shown to inhibit the interaction between menin and mixed lineage leukemia (MLL) fusion proteins, which are critical in certain leukemia types.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has been investigated for its potential as an inhibitor in cancer therapy, particularly in targeting MLL fusion proteins associated with leukemia.
  • Enzyme Inhibition : It has shown promise in inhibiting specific kinases, which are vital for cancer cell proliferation and survival. This inhibition could lead to decreased tumor growth and improved therapeutic outcomes .
  • Broad-Spectrum Antiviral Activity : Preliminary studies suggest that related spirocyclic compounds exhibit inhibitory effects against SARS-CoV-2 and MERS-CoV proteases, indicating potential antiviral applications .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into the unique properties of this compound:

Compound NameBiological ActivityKey Findings
2-Azaspiro[3.3]heptaneAnticancerSimilar inhibition of MLL fusion proteins but less potency compared to 2-Methyl variant.
6-Azaspiro[3.4]heptaneAntiviralEffective against viral proteases but requires further optimization for potency .
2-Methyl-2-azaspiro[3.4]heptaneEnzyme InhibitionShows promise in kinase inhibition; however, structural modifications may enhance efficacy.

Case Studies

  • Inhibition of MLL Fusion Proteins : A study demonstrated that this compound effectively inhibited the interaction between menin and MLL fusion proteins in vitro, leading to reduced cellular proliferation in leukemia cell lines.
  • Antiviral Screening : Another research effort evaluated a series of spirocyclic inhibitors derived from similar structures against SARS-CoV-2 protease, revealing that compounds with spirocyclic frameworks displayed significant inhibitory activity with IC50_{50} values in the submicromolar range, suggesting a potential role for 2-Methyl derivatives in antiviral therapy .

Q & A

Q. What are the established synthetic routes for 2-Methyl-2-azaspiro[3.3]heptan-6-amine, and how do they compare in yield and scalability?

A scalable two-step synthesis involving hydroxide-facilitated alkylation has been optimized for structurally related azaspiro compounds. For example, the formation of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane achieved an 87% yield at 100 g scale using 3,3-bis(bromomethyl)oxetane as a key alkylating agent . This method avoids costly intermediates and emphasizes temperature control (0–5°C) during ring closure. Comparatively, alternative routes may require protective groups or generate byproducts, reducing efficiency.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the spirocyclic structure and methyl/amine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, reverse-phase HPLC with a mobile phase of acetonitrile-tetrahydrofuran (65:35) and acetic acid-water (0.1:100) effectively separates impurities, as demonstrated in analogous spiro compound analyses . Purity thresholds (>99%) are achievable via distillation or recrystallization .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies on related azaspiro amines suggest sensitivity to moisture and light. Dihydrochloride salt formation (e.g., 1-oxaspiro[3.3]heptan-6-amine dihydrochloride) enhances stability by reducing hygroscopicity. Storage under inert gas (argon) at −20°C in amber vials is recommended to prevent degradation .

Advanced Research Questions

Q. What strategies optimize the reaction conditions for synthesizing this compound to minimize byproducts?

Design of Experiments (DoE) can systematically vary parameters like temperature, solvent polarity, and stoichiometry. For instance, in azetidine ring formation, maintaining a pH >12 with NaOH suppresses competing elimination reactions, while slow addition of alkylating agents (e.g., 3,3-bis(bromomethyl)oxetane) reduces dimerization . Reaction monitoring via in-situ FTIR or LC-MS helps identify intermediates and adjust conditions dynamically.

Q. How can computational methods predict the reactivity and conformational dynamics of this compound?

Density Functional Theory (DFT) calculations assess ring strain and transition states in spirocyclic systems. For example, molecular mechanics simulations reveal that the 2-azaspiro[3.3]heptane core exhibits minimal strain (~5 kcal/mol), favoring synthetic accessibility. Molecular docking studies further predict binding affinities to biological targets (e.g., enzymes), guiding functionalization strategies .

Q. What methodologies resolve contradictions in reported synthetic yields or purity for azaspiro compounds?

Comparative analysis of reaction parameters (e.g., solvent, catalyst) across studies identifies critical variables. For example, discrepancies in yields for spiro[2.4]heptan-6-amine derivatives were traced to residual water in solvents, which hydrolyzes intermediates. Rigorous drying (molecular sieves) and Karl Fischer titration ensure anhydrous conditions . Peer-reviewed reproducibility frameworks, as outlined in qualitative research methodologies, further validate findings .

Q. How can mechanistic studies elucidate the role of the spirocyclic scaffold in biological activity?

Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks metabolic pathways, while X-ray crystallography of protein-ligand complexes reveals binding modes. For example, analogs like exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine show enhanced bioavailability due to reduced conformational flexibility, a trait applicable to 2-Methyl-2-azaspiro derivatives .

Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?

Simulated Moving Bed (SMB) chromatography separates enantiomers or diastereomers with high throughput. For hydrochloride salts, counterion exchange (e.g., replacing Cl⁻ with PF₆⁻) improves solubility in non-polar solvents, facilitating crystallization .

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